REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:18])[C:14]2[C:6](=[CH:7][C:8]3[C:9](=O)[CH2:10][CH2:11][C:12]=3[CH:13]=2)[C:5]([CH3:17])([CH3:16])[CH2:4][CH2:3]1.[BH4-].[Na+].[CH3:21]CO.Cl>C(OCC)C>[CH3:1][C:2]1([CH3:18])[C:14]2[C:6](=[CH:7][C:8]3[CH2:9][C:10]([CH3:21])=[CH:11][C:12]=3[CH:13]=2)[C:5]([CH3:17])([CH3:16])[CH2:4][CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
14.89 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC=3C(CCC3C=C21)=O)(C)C)C
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
After the reaction period the mixture
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
WASH
|
Details
|
washed with 1 M HCl (1×100 mL)
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed from the organic layer
|
Type
|
TEMPERATURE
|
Details
|
the residue refluxed in benzene (300 mL) with p-toluenesulfonic acid (0.12 g)
|
Type
|
WASH
|
Details
|
The mixture was then washed with 1 M NaHCO3 (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed from the organic layer
|
Type
|
CUSTOM
|
Details
|
resulting in the isolation of a yellow oil
|
Type
|
CUSTOM
|
Details
|
Recrystallization from MeOH (0° C.)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=CC=3CC(=CC3C=C21)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.37 g | |
YIELD: PERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |